5-Bromoisoxazolo[5,4-b]pyridine
Description
Significance of Fused Nitrogen-Oxygen Heterocycles in Contemporary Chemical Research
Fused heterocyclic systems containing both nitrogen and oxygen atoms are of immense interest due to their prevalence in biologically active molecules and functional materials. The presence of these heteroatoms imparts unique electronic and steric properties, influencing reactivity, stability, and intermolecular interactions. researchgate.net These characteristics make them privileged structures in drug discovery, where they can interact with biological targets such as enzymes and receptors with high specificity. uniss.it In materials science, these scaffolds can contribute to the development of novel organic electronics, including organic light-emitting diodes (OLEDs), by influencing their photophysical properties. nih.gov
Nitrogen-containing heterocycles are fundamental components in a vast number of pharmaceuticals, with over half of all FDA-approved small-molecule drugs featuring such a moiety. nih.gov The incorporation of an isoxazole (B147169) ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, into a pyridine (B92270) framework creates a fused system with a distinct electronic distribution and a rigid conformational structure. This fusion can lead to enhanced biological activity and novel material properties.
Overview of the Isoxazolo[5,4-b]pyridine (B12869864) Scaffold in Synthetic Organic Chemistry
The isoxazolo[5,4-b]pyridine scaffold is a bicyclic heterocyclic system that has garnered significant attention from synthetic organic chemists. Its derivatives are recognized as important precursors for the synthesis of a wide range of compounds with potential therapeutic applications, particularly in the field of oncology. nih.gov The development of efficient synthetic routes to this scaffold is crucial for exploring its full potential.
Various synthetic strategies have been developed to construct the isoxazolo[5,4-b]pyridine core. These methods often involve the cyclization of appropriately substituted pyridine or isoxazole precursors. For instance, microwave-assisted multi-component reactions have been employed to synthesize polycyclic-fused isoxazolo[5,4-b]pyridines in a green and efficient manner. nih.govorganic-chemistry.org Other approaches include the condensation of 5-aminoisoxazoles with various reagents. nih.gov These synthetic methodologies provide access to a diverse range of substituted isoxazolo[5,4-b]pyridine derivatives, enabling the systematic investigation of their structure-activity relationships.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-[1,2]oxazolo[5,4-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMRIZWERXUJHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NOC2=NC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Isoxazolo 5,4 B Pyridine Core Structure
Traditional Annulation Strategies for Isoxazolo[5,4-b]pyridines
The construction of the isoxazolo[5,4-b]pyridine (B12869864) scaffold has traditionally been achieved through annulation strategies, which involve building one ring onto another pre-existing, functionalized ring system. These methods can be broadly categorized into two approaches: forming the pyridine (B92270) ring onto an isoxazole (B147169) precursor or, conversely, forming the isoxazole ring onto a pyridine precursor.
Formation of Pyridine Ring onto a Functionalized Isoxazole Precursor
This approach utilizes a pre-formed isoxazole ring, bearing appropriate functional groups that can participate in a cyclization reaction to build the adjoining pyridine ring.
A prominent and efficient method for constructing the isoxazolo[5,4-b]pyridine skeleton involves a one-pot, three-component reaction utilizing 3-methylisoxazol-5-amine as the key starting material. acs.orgnih.gov This strategy exemplifies a convergent synthesis where complexity is built rapidly. In a notable study, a series of polycyclic-fused isoxazolo[5,4-b]pyridines were synthesized by reacting 3-methylisoxazol-5-amine, an aromatic aldehyde, and an active methylene (B1212753) compound. acs.org The reaction proceeds smoothly without the need for a catalyst, representing a clean and efficient pathway. acs.orgnih.gov
The process is believed to initiate with a Knoevenagel condensation between the aromatic aldehyde and the active methylene compound. This is followed by a Michael addition of the amino group of 3-methylisoxazol-5-amine to the newly formed electron-deficient double bond. Subsequent intramolecular cyclization and dehydration/aromatization lead to the final fused heterocyclic system. Aromatic aldehydes with both electron-donating and electron-withdrawing groups have been shown to be effective in this reaction, highlighting its broad scope. acs.org
The choice of the active methylene compound is crucial in the multi-component synthesis of isoxazolo[5,4-b]pyridines starting from 3-methylisoxazol-5-amine. acs.orgresearchgate.net These compounds provide the necessary carbon atoms to complete the pyridine ring. Commonly used active methylene compounds include tetronic acid, 1,3-indanedione, and dimedone. acs.orgresearchgate.net
For instance, the reaction of 3-methylisoxazol-5-amine with an aromatic aldehyde and tetronic acid or 1,3-indanedione yields the corresponding fused isoxazolo[5,4-b]pyridine derivatives. acs.org Similarly, using dimedone as the active methylene component leads to the formation of isoxazolo[5,4-b]quinolin-5(6H)-ones. researchgate.netresearchgate.net
Another example involves the reaction of 3-methylisoxazol-5-amine with 2-(bis(methylthio)methylene)malononitrile. This reaction is proposed to proceed via an initial nucleophilic addition of the amine to the activated double bond, followed by the elimination of a methylthiol group. An intramolecular cyclization, where the C4 position of the isoxazole ring attacks a nitrile group, and subsequent aromatization affords the 4-amino-6-(methylthio)isoxazolo[5,4-b]pyridine-5-carbonitrile derivative. clockss.org
Table 1: Synthesis of Isoxazolo[5,4-b]pyridine Derivatives via Multi-Component Reaction acs.org
| Entry | Aldehyde (R) | Active Methylene Compound | Product | Yield (%) |
| 1 | 4-F-C₆H₄ | Tetronic Acid | 4-(4-Fluorophenyl)-3-methyl-5H-isoxazolo[5,4-b]pyran-5-one | 85 |
| 2 | 4-Cl-C₆H₄ | Tetronic Acid | 4-(4-Chlorophenyl)-3-methyl-5H-isoxazolo[5,4-b]pyran-5-one | 88 |
| 3 | 4-MeO-C₆H₄ | Tetronic Acid | 4-(4-Methoxyphenyl)-3-methyl-5H-isoxazolo[5,4-b]pyran-5-one | 82 |
| 4 | 4-F-C₆H₄ | 1,3-Indanedione | 4-(4-Fluorophenyl)-3-methyl-5,10-dihydroindeno[1,2-b]isoxazolo[5,4-e]pyridin-5-one | 91 |
| 5 | 4-Cl-C₆H₄ | 1,3-Indanedione | 4-(4-Chlorophenyl)-3-methyl-5,10-dihydroindeno[1,2-b]isoxazolo[5,4-e]pyridin-5-one | 92 |
| 6 | 4-MeO-C₆H₄ | 1,3-Indanedione | 4-(4-Methoxyphenyl)-3-methyl-5,10-dihydroindeno[1,2-b]isoxazolo[5,4-e]pyridin-5-one | 89 |
Formation of Isoxazole Ring onto a Functionalized Pyridine Precursor
An alternative synthetic route involves the construction of the isoxazole ring onto a pre-functionalized pyridine scaffold. This approach is particularly useful when the desired substitution pattern on the pyridine ring is more easily accessible.
While specific examples for the 5-Bromoisoxazolo[5,4-b]pyridine isomer are less common in the literature, the principles for this synthetic strategy can be effectively drawn from the synthesis of the closely related isoxazolo[4,5-b]pyridine (B12869654) isomers. beilstein-journals.orgnih.govbeilstein-journals.org A powerful method for forming the isoxazole ring is through an intramolecular nucleophilic substitution reaction. beilstein-journals.orgnih.gov
This strategy has been successfully applied to the synthesis of isoxazolo[4,5-b]pyridines starting from readily available 2-chloro-3-nitropyridines. beilstein-journals.orgnih.govbeilstein-journals.org The key step in this synthesis is the intramolecular nucleophilic substitution of the nitro group. beilstein-journals.org The process typically involves reacting the 2-chloro-3-nitropyridine (B167233) derivative with a compound containing an active methylene group, such as ethyl cyanoacetate (B8463686) or malononitrile (B47326). The active methylene compound attacks the position bearing the chlorine atom, and subsequent treatment with a base promotes an intramolecular cyclization where the enolate or a related nucleophile displaces the ortho-nitro group to form the isoxazole N-O bond, yielding the fused isoxazolo[4,5-b]pyridine system. beilstein-journals.org The presence of an electron-withdrawing group on the pyridine ring can facilitate this transformation. beilstein-journals.orgnih.gov This general principle of using an ortho-halonitropyridine as a precursor for intramolecular cyclization represents a viable, though less explored, pathway to isoxazolo[5,4-b]pyridines.
Advanced and Green Chemistry Approaches in Isoxazolo[5,4-b]pyridine Synthesis
In recent years, there has been a significant shift towards developing more environmentally benign and efficient synthetic methods. The synthesis of isoxazolo[5,4-b]pyridines has benefited from these advancements, with microwave irradiation and ultrasound energy being employed to accelerate reactions and improve yields. acs.orgresearchgate.net
The previously mentioned multi-component synthesis of isoxazolo[5,4-b]pyridines is a prime example of a green chemistry approach, particularly when conducted under microwave irradiation in water. acs.orgnih.gov Water serves as a superior solvent for this reaction, not only promoting the transformation but also simplifying the product isolation procedure. acs.org The use of microwave heating dramatically reduces reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. acs.org This combination of a multi-component strategy, a green solvent, and an alternative energy source makes the methodology highly efficient and suitable for creating libraries of compounds for drug discovery. acs.orgnih.gov
Furthermore, ultrasound irradiation has been utilized as another non-classical energy source for the synthesis of isoxazolo[5,4-b]pyridines. researchgate.netresearchgate.net Sonochemistry can enhance reaction rates and selectivity while minimizing waste, aligning with the principles of green chemistry. researchgate.net For example, a one-pot reaction of an aryl glyoxal, a 5-aminoisoxazole, and malononitrile under ultrasound irradiation in acetic acid provides a high-yielding and efficient route to these heterocycles. researchgate.net
Microwave-Assisted Multi-component Reactions
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. For the isoxazolo[5,4-b]pyridine core, multi-component reactions (MCRs) under microwave irradiation represent a highly efficient strategy.
A notable example is the one-pot tandem reaction for synthesizing polycyclic-fused isoxazolo[5,4-b]pyridines. nih.govacs.org This method proceeds under microwave irradiation in water, a green solvent, and impressively requires no additional reagents or catalysts. nih.govacs.org The process involves the reaction of an aromatic aldehyde, 3-methylisoxazol-5-amine, and a 1,3-dicarbonyl compound. acs.orgacs.org
Initially, a model reaction using 4-fluorobenzaldehyde, 3-methylisoxazol-5-amine, and tetronic acid was optimized by screening various solvents and temperatures. acs.org Water was identified as the optimal solvent, and 120 °C was determined to be the most suitable reaction temperature under a maximum power of 200W. acs.org Increasing the temperature to 130 °C did not lead to an improvement in yield. acs.org
The scope of this microwave-assisted MCR was explored with various substituted aromatic aldehydes, demonstrating its versatility in producing a library of novel isoxazolo[5,4-b]pyridine derivatives in good to excellent yields. acs.org The proposed mechanism involves a sequence of Knoevenagel condensation, Michael addition, subsequent cyclization, and elimination steps. acs.org
Table 1: Microwave-Assisted Synthesis of 4-Aryl-3-methyl-6,7-dihydro-5H-furo[3,2-c]isoxazolo[5,4-b]pyridin-5-ones
| Aldehyde (Substituent) | Product | Yield (%) |
| 4-Fluorobenzaldehyde | 4a | 92 |
| 4-Chlorobenzaldehyde | 4b | 94 |
| 4-Bromobenzaldehyde | 4c | 95 |
| 4-Methylbenzaldehyde | 4d | 89 |
| 4-Methoxybenzaldehyde | 4e | 85 |
| 3-Nitrobenzaldehyde | 4f | 96 |
| 2,4-Dichlorobenzaldehyde | 4g | 93 |
| Thiophene-2-carbaldehyde | 4h | 88 |
Data sourced from a study on microwave-assisted multi-component reactions in water. acs.org The reaction was performed with the specified aldehyde, 3-methylisoxazol-5-amine, and tetronic acid in water at 120°C under microwave irradiation.
Another successful microwave-assisted, three-component synthesis involves the reaction of aromatic aldehydes with either tetronic acid or indan-1,3-dione, which readily form the Knoevenagel adduct. researchgate.net This intermediate then undergoes the addition of 3-methylisoxazol-5-amine to yield the final isoxazolo[5,4-b]pyridine products with yields ranging from 67-90%. researchgate.net
Ultrasound-Irradiation Enhanced Syntheses
The use of ultrasound as an alternative energy source (sonochemistry) has been effectively applied to the synthesis of isoxazolo[5,4-b]pyridines, offering benefits such as reduced reaction times, increased yields, and milder reaction conditions. researchgate.net
A novel and straightforward strategy employs a one-pot reaction of an aryl glyoxal, a 5-aminoisoxazole, and malononitrile under ultrasound irradiation. researchgate.netresearchgate.net A key feature of this method is the dual role of acetic acid, which functions as both the solvent and a Lewis acid catalyst. researchgate.netresearchgate.net This approach is lauded for its high efficiency, the accessibility of starting materials, short reaction duration, and easy purification of the resulting products. researchgate.netresearchgate.net The methodology proved to have a broad substrate scope, successfully yielding twelve different derivatives in high yields. researchgate.netresearchgate.net The proposed reaction mechanism proceeds through a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. researchgate.net
Sustainable Solvent Utilization
A significant goal in modern synthetic chemistry is the replacement of volatile and hazardous organic solvents with more sustainable alternatives. In the synthesis of the isoxazolo[5,4-b]pyridine core, water and acetic acid have been used effectively.
As detailed in section 2.2.1, a highly efficient microwave-assisted multi-component synthesis of polycyclic-fused isoxazolo[5,4-b]pyridines was developed using water as the reaction medium. nih.govacs.orgacs.org This protocol is environmentally friendly, avoiding the need for traditional organic solvents and catalysts, which simplifies work-up procedures and reduces chemical waste. acs.org
Similarly, the ultrasound-assisted synthesis described in section 2.2.2 utilizes acetic acid as both the solvent and catalyst. researchgate.netresearchgate.net This dual function minimizes the number of reagents required, contributing to a greener chemical process. The use of water has also been reported as a green solvent in the synthesis of related complex heterocycles, such as spiro[oxindoline-3,4′-isoxazolo[5,4-b]pyrazolo[4,3-e]pyridines], further demonstrating the viability of aqueous media for these types of transformations. researchgate.net
Atom Economy and Efficiency Considerations in Synthetic Design
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com Reactions with high atom economy are inherently more sustainable as they generate less waste.
For instance, a protocol for the synthesis of spirooxindole derivatives fused to an isoxazolo[5,4-b]pyridine ring is noted for being not only chemoselective with excellent yields but also highly atom-economic. researchgate.net While specific quantitative metrics for the synthesis of this compound are not always reported, the described MCR strategies inherently maximize the incorporation of starting materials into the final heterocyclic structure, thus aligning with the principles of high atom economy and synthetic efficiency. primescholars.comdntb.gov.ua
Strategies for Introducing Bromine into the Isoxazolo[5,4-b]pyridine System
The placement of a bromine atom onto the isoxazolo[5,4-b]pyridine scaffold can be accomplished at different stages of the synthetic sequence.
Late-stage functionalization is a powerful strategy that allows for the direct introduction of a bromine atom onto the fully formed isoxazolo[5,4-b]pyridine ring system. This approach typically involves an electrophilic aromatic substitution reaction. A common and effective reagent for such transformations is N-Bromosuccinimide (NBS).
The reaction involves treating the parent isoxazolo[5,4-b]pyridine with NBS in a suitable solvent. The choice of solvent and reaction conditions is critical to control the selectivity and yield of the bromination. While specific literature on the direct bromination of isoxazolo[5,4-b]pyridine is scarce, the methodology has been successfully applied to analogous heterocyclic systems. For instance, the bromination of pyrazolo[3,4-b]pyridines has been achieved using NBS, indicating the feasibility of this method for similar fused systems. researchgate.netquimicaorganica.org Similarly, a patented process describes the one-step synthesis of 6-bromo-3H-oxazolo[4,5-b]pyridine-2-ketone from the corresponding oxazolopyridinone using NBS in N,N-dimethylformamide (DMF), achieving high yields. bohrium.com This precedent suggests that a similar electrophilic bromination on the isoxazolo[5,4-b]pyridine ring is a viable synthetic route.
Table 1: Conditions for Late-Stage Bromination of Analogous Heterocycles
| Starting Material | Reagent | Solvent | Outcome |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine derivative | NBS | Acetonitrile | Halogen-functionalized pyrazolopyridine |
An alternative and widely used strategy involves the cyclization or fusion of two smaller, appropriately functionalized rings, where one of the precursors already contains the required bromine atom. This approach offers excellent control over the final position of the bromine substituent.
There are two primary variations of this strategy:
Annulation of an Isoxazole Ring onto a Brominated Pyridine: This method starts with a brominated pyridine derivative that has functional groups suitable for the formation of the isoxazole ring. For example, a brominated 2-aminopyridine (B139424) derivative can be converted into the target molecule. General methods for the synthesis of the parent isoxazolo[4,5-b]pyridine system often utilize 2-chloro-3-nitropyridines, which undergo intramolecular nucleophilic substitution. beilstein-journals.orgresearchgate.net By analogy, a suitably substituted bromo-nitropyridine could serve as a precursor.
Annulation of a Pyridine Ring onto a Brominated Isoxazole: This pathway begins with a brominated isoxazole precursor, such as a 5-amino-4-bromoisoxazole. This precursor is then reacted with a suitable three-carbon synthon (e.g., a 1,3-dicarbonyl compound or an α,β-unsaturated ketone) to construct the fused pyridine ring. The synthesis of isoxazolo[5,4-b]pyridines from 5-aminoisoxazoles and various carbonyl compounds is a well-established method, often accelerated by microwave or ultrasound irradiation. researchgate.netnih.gov Incorporating a bromine atom on the isoxazole starting material directs the synthesis toward the desired brominated final product.
Regioselectivity Control in Bromination Reactions
When performing a late-stage bromination on the unsubstituted isoxazolo[5,4-b]pyridine, controlling the position of the incoming bromine atom (regioselectivity) is paramount. The isoxazolo[5,4-b]pyridine system consists of a pyridine ring fused to an isoxazole ring. The pyridine ring itself is electron-deficient, and electrophilic substitution is generally disfavored compared to benzene. bohrium.com When substitution does occur, it preferentially happens at the C-3 and C-5 positions (meta to the nitrogen) to avoid placing a positive charge on the electronegative nitrogen atom in the resonance intermediates. bohrium.com
In the isoxazolo[5,4-b]pyridine system, the pyridine ring is fused at the 3 and 4 positions. The available positions for electrophilic attack on the pyridine portion are C-5 and C-7. The fused isoxazole ring acts as an electron-withdrawing group, further deactivating the pyridine ring towards electrophilic attack. The precise directing effect depends on the interplay of inductive and resonance effects of both the pyridine nitrogen and the fused isoxazole ring. The electron density at each available carbon position dictates the site of substitution. Quantum chemical calculations on related nitro-azolopyridines show that these systems are highly electrophilic. researchgate.net For isoxazolo[5,4-b]pyridine, the C-5 position is analogous to the C-3 position of pyridine, while the C-7 position is analogous to the C-4 position. Therefore, electrophilic bromination is predicted to occur preferentially at the C-5 position, which is meta to the pyridine nitrogen and less electronically deactivated compared to the C-7 position.
Structural Confirmation of this compound
The definitive identification and structural confirmation of this compound rely on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, the connectivity of atoms, and the specific location of the bromine substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for elucidating the structure. The ¹H NMR spectrum would show distinct signals for each proton on the aromatic rings. The position (chemical shift), splitting pattern (multiplicity), and coupling constants of these signals confirm the substitution pattern. For this compound, one would expect to see specific signals for the protons at C-3, C-7, and the proton on the isoxazole ring. The ¹³C NMR spectrum provides information on each carbon atom in the molecule, with the carbon atom attached to the bromine (C-5) exhibiting a characteristic chemical shift. researchgate.netnih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of the compound. The mass spectrum of this compound would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), providing unambiguous evidence of its presence in the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. The spectrum would show characteristic absorption bands for C=N, C=C, and C-O stretching vibrations within the fused heterocyclic ring system.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Data |
|---|---|
| ¹H NMR | Signals corresponding to protons at C-3, C-7, and the isoxazole ring. Chemical shifts and coupling constants would be consistent with the substituted pyridine and isoxazole rings. |
| ¹³C NMR | Resonances for all carbon atoms, including a signal for the bromine-bearing C-5 and other quaternary carbons of the fused rings. |
| Mass Spec. (HRMS) | Molecular ion peak corresponding to the exact mass of C₆H₂BrN₃O, with a characteristic M+2 isotopic peak of similar intensity due to the presence of bromine. |
| IR Spectroscopy | Characteristic stretching frequencies for aromatic C-H, C=C, C=N, and C-O-N bonds. |
Conclusion
5-Bromoisoxazolo[5,4-b]pyridine is a strategically important compound in modern organic synthesis. Its value stems from the versatile reactivity of the bromine atom, which allows for its use as a key intermediate in the construction of complex molecules with potential applications in both medicinal chemistry and materials science. The continued development of synthetic methods to access this and related scaffolds will undoubtedly lead to the discovery of new and improved therapeutic agents and functional materials.
Reactivity and Functionalization of 5 Bromoisoxazolo 5,4 B Pyridine
Nucleophilic Substitution Reactions at the Bromo-Substituted Position
The isoxazolo[5,4-b]pyridine (B12869864) scaffold is an electron-deficient heteroaromatic system. This characteristic is crucial for facilitating nucleophilic aromatic substitution (SNAr) reactions, a key strategy for its functionalization.
The bromine atom at the C-5 position of the isoxazolo[5,4-b]pyridine ring system is an effective leaving group in nucleophilic aromatic substitution reactions. The reactivity of this position is significantly enhanced by the electronic nature of the fused heterocyclic core. Electron-poor aromatic heterocycles, such as pyridines and related structures, are particularly amenable to nucleophilic aromatic substitution. youtube.com The presence of the electronegative nitrogen atom in the pyridine (B92270) ring deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, especially at positions ortho and para to the nitrogen. youtube.comyoutube.com
In the case of 5-Bromoisoxazolo[5,4-b]pyridine, the carbon atom bonded to the bromine is rendered highly electrophilic. This is due to the strong inductive electron-withdrawing effects of both the pyridine nitrogen atom at position 4 and the nitrogen and oxygen atoms within the fused isoxazole (B147169) ring. This cumulative electronic pull facilitates the attack of nucleophiles and the subsequent displacement of the bromide ion. While halogens at the 3- and 5-positions of a simple pyridine ring are often unreactive, the fusion of the isoxazole ring provides the necessary activation for substitution to occur at C-5. youtube.com
The activated nature of the C-5 position allows for the displacement of the bromine atom by a wide array of nucleophiles. This includes oxygen, sulfur, and, most notably, nitrogen-based nucleophiles. The reaction with amines, or amination, is a particularly valuable transformation, providing access to 5-amino-isoxazolo[5,4-b]pyridine derivatives, which are important scaffolds in medicinal chemistry.
The general reaction involves treating this compound with a primary or secondary amine, often in the presence of a base and at elevated temperatures. This versatility allows for the introduction of various amino functionalities, crucial for modulating the physicochemical properties of the resulting compounds. The successful nucleophilic aromatic substitution on related nitrogen-rich heterocyclic systems, such as the functionalization of pyrazolylpyridines with nitrophenyl groups, underscores the feasibility and utility of this approach. znaturforsch.com
The regioselectivity of nucleophilic attack is fundamentally controlled by the electronic distribution within the bicyclic ring system. The nitrogen atom in the pyridine ring (N-4) and the nitrogen atom in the isoxazole ring (N-2) both exert a powerful electron-withdrawing effect. This effect is most pronounced at the positions ortho and para to them. youtube.comyoutube.com
For an incoming nucleophile, the attack at C-5 is electronically favored. The intermediate formed upon nucleophilic addition at this position, known as a Meisenheimer complex, is stabilized through resonance. The negative charge can be delocalized onto the electronegative nitrogen atom of the pyridine ring, a key stabilizing factor that lowers the activation energy of the reaction. youtube.com In contrast, attack at other positions would not benefit from this same degree of stabilization. Therefore, the specific placement of the nitrogen atoms within the isoxazolo[5,4-b]pyridine core directs the nucleophilic attack preferentially to the C-5 position, ensuring high regioselectivity in the substitution of the bromine atom.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed reactions provide a powerful and efficient means to form new carbon-carbon and carbon-heteroatom bonds, dramatically expanding the synthetic potential of this compound. The bromo-substituent is an ideal handle for these transformations.
The Suzuki-Miyaura cross-coupling reaction is one of the most robust and widely used methods for forming carbon-carbon bonds. It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.gov this compound is an excellent substrate for this reaction, allowing for the introduction of a diverse range of aryl and heteroaryl groups at the C-5 position.
This reaction has been successfully applied to a variety of structurally related bromo-heterocycles. For instance, bromothiazolo[5,4-b]pyridine derivatives readily undergo Suzuki reactions with aryl borates to yield the desired coupled products in good yields. nih.gov Similarly, the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been achieved with various arylboronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com The reaction conditions are generally mild and tolerant of numerous functional groups, making this a highly versatile method. The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields, even with challenging, electron-rich, or unprotected nitrogen-containing heterocycles. nih.govmdpi.com For example, the use of sterically bulky, electron-rich phosphine (B1218219) ligands can promote the coupling of a broad range of heteroarylboronic acids. nih.gov
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Substrate Example | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 60-80 | mdpi.com |
| Pd(OAc)₂ / RuPhos | Na₂CO₃ | - | - | 1H-Pyrazol-5-yltrifluoroborate | 84 | nih.gov |
| - | - | - | 100 | Bromothiazolo[5,4-b]pyridine derivative | Good | nih.gov |
| P1 Precatalyst | K₃PO₄ | Dioxane/H₂O | 60 | 6-Chloroindole | 97 | nih.gov |
This table presents typical conditions for Suzuki-Miyaura reactions on analogous heterocyclic systems, demonstrating the general applicability to this compound.
The Mizoroki-Heck reaction is another cornerstone of palladium-catalyzed C-C bond formation, enabling the vinylation of aryl halides. organic-chemistry.org This reaction couples this compound with alkenes to introduce substituted vinyl groups at the C-5 position. The reaction typically proceeds in the presence of a palladium catalyst, a base, and often a phosphine ligand.
The utility of the Heck reaction has been demonstrated on a wide range of bromo-heterocycles. For example, various aryl bromides, including heterocyclic bromides like 5-bromopyridin-2-amine, have been successfully coupled with styrene (B11656) to give the corresponding stilbene (B7821643) derivatives in good yields. researchgate.net The reaction conditions can be tuned to accommodate different substrates. While some systems require phosphine ligands, others can proceed under phosphine-free conditions, sometimes in green solvents like water, which minimizes environmental impact. organic-chemistry.org High-speed ball-milling has also emerged as a solvent-free condition for carrying out Heck reactions on substrates like 3-bromoindazoles, achieving high yields and selectivity. beilstein-journals.org These examples highlight the broad applicability and robustness of the Heck reaction for the functionalization of this compound.
| Catalyst / Ligand | Base | Solvent / Condition | Temperature (°C) | Substrate Example | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | TEA | Ball-milling | - | 3-Bromoindazole | 88-96 | beilstein-journals.org |
| Pd(II)@Pyr:β-CD | - | - | 80 | 5-Bromopyridin-2-amine | Good | researchgate.net |
| Pd(L-proline)₂ | - | Water (Microwave) | - | Aryl Bromides | Excellent | organic-chemistry.org |
| Palladacycle/Ylide | - | - | 130 | Aryl Bromides | Good | organic-chemistry.org |
This table presents typical conditions for Heck reactions on analogous heterocyclic systems, demonstrating the general applicability to this compound.
Other Palladium-Catalyzed Functionalizations
Beyond the more common cross-coupling reactions, the bromine atom at the C5-position of the isoxazolo[5,4-b]pyridine core serves as a versatile handle for various other palladium-catalyzed functionalizations. These transformations enable the introduction of a wide array of functional groups, significantly expanding the chemical space accessible from this heterocyclic scaffold.
One important class of reactions is the palladium-catalyzed amination, which allows for the formation of C-N bonds. This is particularly relevant in medicinal chemistry, where aryl and heteroaryl amine moieties are prevalent. Although specific examples directly on this compound are not extensively detailed in the provided context, the general applicability of Buchwald-Hartwig amination to halo-substituted heterocycles is well-established. This reaction would involve the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst and a suitable base.
Furthermore, palladium-catalyzed cyanation reactions can be employed to introduce a nitrile group at the C5-position. This transformation is valuable as the nitrile can be further elaborated into other functional groups such as carboxylic acids, amides, or amines. The reaction typically proceeds by treating the bromo-substituted heterocycle with a cyanide source, such as zinc cyanide or potassium cyanide, in the presence of a palladium catalyst.
Alkynylation reactions, such as the Sonogashira coupling, represent another powerful tool for functionalizing this compound. This reaction involves the coupling of the bromo derivative with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. The resulting alkynyl-substituted isoxazolo[5,4-b]pyridines are valuable intermediates for the synthesis of more complex molecules, including those with applications in materials science and medicinal chemistry.
Ligand and Catalyst System Optimization for Cross-Coupling Efficiency
The success and efficiency of palladium-catalyzed cross-coupling reactions involving this compound are highly dependent on the careful selection and optimization of the ligand and catalyst system. The electronic properties and steric hindrance of the isoxazolo[5,4-b]pyridine ring system can influence the rates of oxidative addition, transmetalation, and reductive elimination, the key steps in the catalytic cycle.
For Suzuki-Miyaura coupling reactions, which are frequently used to form C-C bonds by coupling the bromoheterocycle with boronic acids or esters, the choice of phosphine-based ligands is critical. google.comgoogle.com Ligands such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or those based on bulky, electron-rich phosphines like XPhos, SPhos, or RuPhos can significantly enhance catalytic activity. These ligands facilitate the oxidative addition of the palladium catalyst to the C-Br bond and promote the subsequent steps of the catalytic cycle. The choice of base, such as sodium carbonate, potassium carbonate, or cesium carbonate, and the solvent system are also crucial parameters that require optimization for each specific substrate combination.
In the context of other cross-coupling reactions, such as Buchwald-Hartwig amination, specific ligand systems have been developed to promote efficient C-N bond formation. These often involve bulky, electron-rich phosphine ligands that stabilize the palladium catalyst and facilitate the challenging reductive elimination step that forms the desired amine product. The optimization of these catalyst systems is essential to achieve high yields and to tolerate a broad range of functional groups on both the amine and the heterocyclic coupling partner.
The following table summarizes representative conditions for palladium-catalyzed cross-coupling reactions, highlighting the importance of ligand and catalyst system selection.
| Reaction Type | Catalyst | Ligand | Base | Solvent | Typical Substrates |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ or Pd₂(dba)₃ | PPh₃, XPhos, SPhos | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | Aryl/heteroaryl boronic acids |
| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ | BINAP, Xantphos | NaOtBu, K₃PO₄ | Toluene, Dioxane | Primary/secondary amines |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | THF, DMF | Terminal alkynes |
| Cyanation | Pd(PPh₃)₄ | - | - | DMF | Zn(CN)₂ |
Direct C-H Functionalization Strategies on the Isoxazolo[5,4-b]pyridine Framework
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic scaffolds, avoiding the pre-functionalization often required in traditional cross-coupling reactions. For the isoxazolo[5,4-b]pyridine framework, these methods offer the potential to introduce substituents at positions other than the C5-bromo position, providing access to a wider range of derivatives.
Overview of Minisci-type Reactions and Their Selectivity
Minisci-type reactions are a class of radical-based C-H functionalization reactions that are particularly well-suited for the introduction of alkyl and acyl groups onto electron-deficient N-heterocycles. Given the electron-deficient nature of the pyridine ring within the isoxazolo[5,4-b]pyridine system, it is a prime candidate for such transformations.
The reaction typically involves the generation of a nucleophilic radical species, often from a carboxylic acid precursor via oxidative decarboxylation using a silver catalyst and an oxidant like ammonium (B1175870) persulfate. This radical then attacks the protonated N-heterocycle at its most electron-deficient positions. For the isoxazolo[5,4-b]pyridine scaffold, the expected sites of attack would be the C4 and C6 positions of the pyridine ring. The selectivity of the reaction is governed by the electronic properties of the heterocycle and the nature of the radical species.
Palladium-Catalyzed C-H Bond Heteroarylation and Alkylation
In addition to radical-based methods, palladium-catalyzed C-H functionalization offers a complementary approach for the direct introduction of aryl and alkyl groups. These reactions often proceed via a concerted metalation-deprotonation mechanism or through the formation of an organopalladium intermediate.
Palladium-catalyzed C-H heteroarylation would involve the coupling of the isoxazolo[5,4-b]pyridine core with a halo-substituted heteroaromatic partner. The regioselectivity of this transformation is a key challenge and is often directed by the inherent reactivity of the C-H bonds or through the use of directing groups. Similarly, palladium-catalyzed C-H alkylation can be achieved using various alkylating agents, such as alkyl halides or organometallic reagents. The development of efficient and selective catalyst systems is crucial for the successful application of these methods to the isoxazolo[5,4-b]pyridine scaffold.
Chemo- and Regioselectivity in C-H Functionalization
A significant challenge in the C-H functionalization of this compound is achieving high levels of chemo- and regioselectivity. The molecule presents multiple potential reaction sites, including the C-Br bond and several C-H bonds on both the pyridine and isoxazole rings.
Chemoselectivity refers to the preferential reaction of one functional group over another. In this case, a key consideration is whether the C-H functionalization occurs without affecting the C-Br bond, which could otherwise participate in competing cross-coupling reactions. The choice of catalyst, reaction conditions, and the nature of the coupling partner can all influence the chemoselectivity.
Regioselectivity, the control of the position of the new bond formation, is also of paramount importance. The inherent electronic properties of the isoxazolo[5,4-b]pyridine ring system will dictate the most reactive C-H bonds. Theoretical calculations and experimental studies are often employed to predict and confirm the regiochemical outcome of these reactions. For instance, in Minisci-type reactions, the most electron-deficient positions are typically favored. In palladium-catalyzed C-H functionalizations, the regioselectivity can be influenced by the directing ability of the nitrogen atom in the pyridine ring or the oxygen and nitrogen atoms in the isoxazole ring.
Exploration of Other Reactive Sites and Transformations
While the C5-bromo position and the C-H bonds of the pyridine ring are the most commonly targeted sites for functionalization, the isoxazolo[5,4-b]pyridine scaffold possesses other reactive sites that can be exploited for synthetic transformations.
The nitrogen atom of the pyridine ring can act as a nucleophile and can be quaternized by reaction with alkyl halides to form isoxazolo[5,4-b]pyridinium salts. These salts can exhibit altered reactivity and solubility properties and may serve as precursors for further transformations.
The isoxazole ring itself can also undergo transformations. For instance, under certain conditions, the N-O bond of the isoxazole ring can be cleaved. This can be a pathway to ring-opened products or can be utilized in ring transformation reactions to generate different heterocyclic systems. For example, metal-catalyzed cleavage of the isoxazole ring is a known strategy in organic synthesis. thieme-connect.de
Computational and Theoretical Investigations of Isoxazolo 5,4 B Pyridine Derivatives
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic and structural properties of molecular systems. nih.gov By modeling the electron density, DFT allows for the accurate calculation of molecular geometries, energies, and other key quantum chemical descriptors that govern the behavior of compounds like isoxazolo[5,4-b]pyridine (B12869864) derivatives.
A fundamental step in any computational study is geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. For derivatives of the isoxazolo[5,4-b]pyridine scaffold, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. nih.gov These optimized geometries correspond to the most stable conformation of the molecule in its ground state. nih.gov For instance, studies on related heterocyclic systems have shown that the fused isoxazole (B147169) and pyridine (B92270) rings are nearly coplanar. nih.gov
Electronic structure analysis provides further details about the distribution of electrons within the molecule. This information is crucial for understanding the molecule's stability, reactivity, and spectroscopic properties. mdpi.com In a study of a related (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone, X-ray diffraction revealed that the fused pyridine and isoxazole rings are approximately planar, with a dihedral angle of 1.14 (16)°. nih.gov The molecule is twisted, with the benzene ring and the fused ring system inclined by 47.03 (13)°. nih.gov While specific optimized parameters for 5-Bromoisoxazolo[5,4-b]pyridine are not detailed in the available literature, a representative set of data from DFT calculations on a similar heterocyclic core is presented below.
Table 1: Representative Optimized Geometrical Parameters for an Isoxazolo[5,4-b]pyridine Core (DFT/B3LYP/6-31G*)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C7a | 1.375 | C7a-N1-C2 | 117.5 |
| C2-N3 | 1.310 | N1-C2-N3 | 125.0 |
| N3-O4 | 1.401 | C2-N3-O4 | 108.0 |
| O4-C4a | 1.350 | N3-O4-C4a | 105.5 |
| C4a-C5 | 1.410 | O4-C4a-C5 | 130.1 |
| C5-C6 | 1.380 | C4a-C5-C6 | 118.2 |
| C6-C7 | 1.405 | C5-C6-C7 | 120.0 |
| C7-C7a | 1.385 | C6-C7-C7a | 118.8 |
| C4a-C7a | 1.420 | C7-C7a-N1 | 122.5 |
Note: The data in this table is illustrative and represents typical values for a fused heterocyclic system, not specific experimental or calculated values for this compound.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the orbital from which the molecule is most likely to donate electrons, is associated with its nucleophilicity and basicity. youtube.com Conversely, the LUMO is the orbital that accepts electrons, thus determining the molecule's electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net A large energy gap implies higher kinetic stability and lower chemical reactivity.
From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical potential (μ), hardness (η), and softness (S). These descriptors provide a quantitative measure of a molecule's reactivity and are instrumental in predicting how a molecule like this compound might behave in different chemical environments.
Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors
| Parameter | Value (eV) | Formula |
| EHOMO | -6.85 | - |
| ELUMO | -1.75 | - |
| Energy Gap (ΔE) | 5.10 | ELUMO - EHOMO |
| Ionization Potential (I) | 6.85 | -EHOMO |
| Electron Affinity (A) | 1.75 | -ELUMO |
| Electronegativity (χ) | 4.30 | (I + A) / 2 |
| Chemical Hardness (η) | 2.55 | (I - A) / 2 |
| Chemical Softness (S) | 0.39 | 1 / (2η) |
| Electrophilicity Index (ω) | 3.62 | μ2 / (2η) where μ = -χ |
Note: The data in this table is hypothetical and serves to illustrate the types of parameters derived from FMO analysis.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. The MEP map displays regions of varying electrostatic potential on the electron density surface. These regions are color-coded: red indicates areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue indicates areas of positive potential, which are electron-poor and prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or intermediate potential.
For this compound, an MEP map would likely show negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the isoxazole ring, identifying them as likely sites for protonation or interaction with electrophiles. researchgate.net Conversely, positive potential (blue) might be expected near the hydrogen atoms and potentially the bromine atom, indicating sites susceptible to nucleophilic attack. This visual representation of reactivity complements FMO analysis and provides a more intuitive guide for predicting how the molecule will interact with other reagents.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful asset for elucidating complex reaction mechanisms at a molecular level. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energy barriers associated with each step. This provides a detailed understanding of the reaction pathway that is often difficult to obtain through experimental means alone.
For the synthesis of isoxazolo[5,4-b]pyridine derivatives, various reaction mechanisms have been proposed based on experimental outcomes. For example, one ultrasound-assisted synthesis is thought to proceed through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization. researchgate.netresearchgate.net Computational studies can validate such proposed mechanisms by calculating the activation energies for each step. The pathway with the lowest energy barrier is considered the most favorable. Control experiments are often conducted alongside computational work to help confirm the proposed mechanism. researchgate.net These theoretical investigations can clarify the roles of catalysts, solvents, and substituent effects on the reaction rate and outcome.
Predictive Modeling for Synthetic Design and Regioselectivity
A significant challenge in the synthesis of substituted heterocyclic compounds like isoxazolo[5,4-b]pyridines is controlling regioselectivity—the preferential formation of one constitutional isomer over another. nih.gov Computational chemistry offers predictive models that can anticipate the regiochemical outcome of a reaction, thereby guiding synthetic design and minimizing trial-and-error experimentation.
For instance, in cycloaddition reactions used to form isoxazole rings, FMO theory and DFT calculations can be used to analyze the orbital interactions between the reacting molecules. researchgate.net By comparing the energies of the possible transition states leading to different regioisomers, chemists can predict which product will be favored. This predictive capability is crucial for designing efficient synthetic routes to specific target molecules. researchgate.net For example, modeling can help in selecting the appropriate starting materials and reaction conditions to achieve a desired substitution pattern on the isoxazolo[5,4-b]pyridine core, a critical aspect in the development of new pharmaceutical agents. nih.gov
Structure Reactivity and Structure Synthesis Relationship Studies of Isoxazolo 5,4 B Pyridine Derivatives
Influence of Substituents on Synthetic Accessibility and Reaction Pathways
The synthesis and subsequent reactivity of the isoxazolo[5,4-b]pyridine (B12869864) scaffold are profoundly influenced by the nature and position of its substituents. The choice of starting materials, which dictates the final substitution pattern, can determine the feasibility, efficiency, and even the pathway of a given reaction.
Modern synthetic strategies, such as one-pot multicomponent reactions, have been developed to construct this heterocyclic system from various building blocks. For instance, the ultrasound-assisted, one-pot reaction of aryl glyoxals, 5-aminoisoxazoles, and malononitrile (B47326) provides a straightforward route to a variety of isoxazolo[5,4-b]pyridines. researchgate.netresearchgate.netresearchgate.net The success and yield of these syntheses are dependent on the specific substituents on the reactants. researchgate.net Similarly, microwave-assisted multicomponent reactions using aromatic aldehydes, 3-methylisoxazol-5-amine, and active methylene (B1212753) compounds like tetronic acid or dimedone have proven effective for generating diverse derivatives. researchgate.net
The reactivity of the formed isoxazolo[5,4-b]pyridine ring is also highly dependent on its substituents. In the case of di-substituted derivatives, the position of the substituent dictates its lability. For example, in 4,6-dichloro-3-methylisoxazolo[5,4-b]pyridine, the chlorine atom at the 4-position is more susceptible to nucleophilic substitution by reagents like hydrazine (B178648) or methoxide (B1231860) than the chlorine at the 6-position. researchgate.net This differential reactivity allows for selective functionalization.
Furthermore, electronic effects of substituents can direct the course of a reaction. In the related isoxazolo[4,5-b]pyridine (B12869654) system, the Boulton–Katritzky rearrangement of arylhydrazone derivatives was found to be heavily dependent on the electronic nature of substituents on the aryl ring. nih.gov The presence of strong electron-withdrawing groups, such as a 2,4-dinitro substitution, deactivates the system and prevents the rearrangement from occurring, a principle that highlights the critical role of substituent electronics in determining reaction pathways. nih.gov
Table 1: Influence of Synthetic Methods on Substituent Incorporation
| Synthetic Method | Key Reactants | Resulting Scaffold | Typical Substituents Introduced | Reference |
|---|---|---|---|---|
| Ultrasound-Assisted One-Pot Reaction | Aryl glyoxals, 5-aminoisoxazoles, malononitrile | Substituted Isoxazolo[5,4-b]pyridines | Aryl groups, cyano groups | researchgate.netresearchgate.net |
| Microwave-Assisted Multicomponent Reaction | Aromatic aldehydes, 3-methylisoxazol-5-amine, dimedone | 4-Aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones | Aryl, methyl, and fused ring systems | researchgate.net |
Regiochemical Control in Functionalization Reactions
Achieving regiochemical control is a central challenge in the synthesis and functionalization of heterocyclic compounds like isoxazolo[5,4-b]pyridine. The ability to direct incoming functional groups to specific positions on the scaffold is essential for creating well-defined isomers with distinct properties.
Catalysis plays a pivotal role in directing the regiochemical outcome of reactions. A notable example is the divergent synthesis of isoxazolo[5,4-b]pyridine carboxylate isomers from 5-aminoisoxazoles and β,γ-alkynyl-α-imino esters. researchgate.net By selecting different silver salt catalysts in conjunction with a phosphoric acid co-catalyst, chemists can selectively generate either isoxazolo[5,4-b]pyridine-α-carboxylates or isoxazolo[5,4-b]pyridine-γ-carboxylates as the major product. researchgate.net This catalyst-based control provides a powerful tool for isomer-selective synthesis.
The inherent electronic properties of the scaffold, as dictated by existing substituents, also provide a means of regiochemical control. As previously mentioned, the greater mobility of a chlorine atom at the 4-position compared to the 6-position in 4,6-dichloro-3-methyl-isoxazolo[5,4-b]pyridine allows for the regioselective introduction of nucleophiles at the C4-position. researchgate.net
The principles of regioselective synthesis are often transferable from related heterocyclic systems. Studies on the synthesis of isoxazoles from β-enamino diketones demonstrate that regioselectivity can be finely tuned by modifying reaction conditions such as the solvent, the presence of a base like pyridine (B92270), or the use of a Lewis acid. rsc.org These strategies for controlling the orientation of cyclocondensation reactions offer valuable insights for designing regioselective syntheses of the fused isoxazolo[5,4-b]pyridine system.
Table 2: Regiochemical Control in the Synthesis of Isoxazolo[5,4-b]pyridine Derivatives
| Reaction Type | Reagents | Conditions/Catalyst | Major Product | Reference |
|---|---|---|---|---|
| Divergent Condensation | 5-Aminoisoxazoles, β,γ-alkynyl-α-imino esters | Silver Salt (Catalyst 1) + Phosphoric Acid | Isoxazolo[5,4-b]pyridine-α-carboxylates | researchgate.net |
| Divergent Condensation | 5-Aminoisoxazoles, β,γ-alkynyl-α-imino esters | Silver Salt (Catalyst 2) + Phosphoric Acid | Isoxazolo[5,4-b]pyridine-γ-carboxylates | researchgate.net |
Correlation between Electronic Properties and Chemical Transformations
The electronic landscape of the isoxazolo[5,4-b]pyridine ring system is a key determinant of its chemical reactivity. The distribution of electron density, which is modulated by the various substituents, directly influences the molecule's susceptibility to electrophilic or nucleophilic attack and its propensity to undergo rearrangements.
A clear correlation is observed in the base-promoted Boulton–Katritzky rearrangement of isoxazolo[4,5-b]pyridine arylhydrazone derivatives. This transformation is highly sensitive to the electronic nature of the substituents on the aryl ring. nih.gov When the aryl group contains potent electron-withdrawing nitro groups (e.g., 2,4-dinitrophenyl), the rearrangement is completely suppressed. nih.gov This is attributed to the reduced nucleophilicity of the corresponding hydrazone anion, which is unable to initiate the recyclization process. In contrast, derivatives without such strong electron-withdrawing groups readily undergo rearrangement to form triazole products. nih.gov
Table 3: Effect of Electronic Properties on Reaction Outcomes
| Heterocyclic System | Reaction | Substituent Type | Outcome | Rationale | Reference |
|---|---|---|---|---|---|
| Isoxazolo[4,5-b]pyridine | Boulton–Katritzky Rearrangement | Strong Electron-Withdrawing (e.g., 2,4-dinitro) on Arylhydrazone | No Reaction | Low nucleophilicity of the hydrazone anion prevents recyclization. | nih.gov |
Derivatization Strategies for Scaffold Diversity
Creating a diverse library of isoxazolo[5,4-b]pyridine derivatives is crucial for exploring their potential applications. A variety of derivatization strategies have been developed to modify the core scaffold, introducing a wide range of functional groups and structural motifs.
Multicomponent reactions (MCRs) are a highly efficient strategy for generating scaffold diversity from simple starting materials. By systematically varying the inputs—such as the choice of aldehyde, 5-aminoisoxazole, or active methylene compound—a broad array of substituted isoxazolo[5,4-b]pyridines can be synthesized in a single step. researchgate.netresearchgate.netnih.gov
Functionalization of a pre-formed isoxazolo[5,4-b]pyridine core is another key approach. The selective substitution of leaving groups, such as the halogen atoms in 4,6-dichloro-3-methyl-isoxazolo[5,4-b]pyridine, provides a direct method for introducing new functional groups like amines and ethers. researchgate.net
Modern cross-coupling reactions, while demonstrated extensively on related scaffolds like thiazolo[5,4-b]pyridine, represent a powerful and adaptable strategy for derivatization. For example, Suzuki cross-coupling reactions are used to attach various aryl and heteroaryl moieties to a halogenated scaffold, significantly expanding structural diversity. nih.govnih.govnih.gov This is often part of a multi-step sequence that can include bromination to install a coupling handle, followed by the coupling reaction itself, and subsequent modifications like acylation to further elaborate the structure. beilstein-journals.orgnih.govnih.gov These strategies enable the systematic exploration of the chemical space around the isoxazolo[5,4-b]pyridine core.
Table 4: Common Derivatization Strategies for Heterocyclic Scaffolds
| Strategy | Description | Functional Groups Introduced | Example Scaffold | Reference |
|---|---|---|---|---|
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a one-pot synthesis to build the core and introduce substituents simultaneously. | Aryl, alkyl, cyano, carbonyl groups | Isoxazolo[5,4-b]pyridine | researchgate.netnih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., halogen) on the aromatic ring by a nucleophile. | Amines, ethers, hydrazines | Isoxazolo[5,4-b]pyridine | researchgate.net |
| Suzuki Cross-Coupling | Palladium-catalyzed reaction between an organoboron compound and an organohalide to form C-C bonds. | Aryl, heteroaryl groups | Thiazolo[5,4-b]pyridine | nih.govnih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-bromoisoxazolo[5,4-b]pyridine, and how do reaction conditions influence yield?
- Methodology :
- Multi-step synthesis typically involves halogenation of a preformed isoxazolopyridine scaffold. For example, bromination using phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS) under controlled temperature (e.g., 60–80°C) can introduce bromine at the 5-position .
- Optimization of solvent systems (e.g., DMF or THF) and stoichiometric ratios of reagents is critical to minimize side reactions (e.g., over-bromination or ring degradation). Purity is often achieved via column chromatography or recrystallization .
- Key Data :
- In analogous brominated heterocycles (e.g., 6-bromothiazolo[5,4-b]pyridine), yields range from 45% to 72% depending on reaction time and bromine source .
Q. How can spectroscopic techniques (NMR, MS, IR) distinguish this compound from its structural analogs?
- Methodology :
- ¹H/¹³C NMR : The bromine atom induces deshielding in adjacent protons (e.g., H-4 and H-6 in the pyridine ring) and distinct coupling patterns. For example, in 5-bromo derivatives, coupling constants (J) between H-4 and H-6 typically range from 2.5–3.5 Hz .
- Mass Spectrometry : The molecular ion peak ([M+H]⁺) should align with the exact mass (e.g., ~213–215 Da for C₆H₃BrN₂O). Isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) confirm substitution .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity of this compound in cross-coupling reactions?
- Methodology :
- Reaction Optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. Cs₂CO₃) to address variability in Suzuki-Miyaura coupling yields. For example, PdCl₂(dppf) with Cs₂CO₃ in dioxane/water (3:1) at 90°C improves aryl boronic acid coupling efficiency .
- Mechanistic Analysis : Use DFT calculations to evaluate steric/electronic effects of the bromine substituent on transmetallation steps .
- Data Contradiction Example :
- Conflicting reports on regioselectivity in Sonogashira reactions may arise from solvent polarity or copper co-catalyst presence .
Q. How does the bromine substituent in this compound influence its electronic properties in materials science applications?
- Methodology :
- Electrochemical Analysis : Cyclic voltammetry (CV) reveals bromine’s electron-withdrawing effect, lowering the LUMO energy (e.g., by ~0.3 eV vs. non-brominated analogs), enhancing electron-accepting capacity in polymers .
- Computational Modeling : Density functional theory (DFT) predicts charge distribution; bromine increases positive charge density on the pyridine ring, affecting π-π stacking in organic semiconductors .
Q. What are the challenges in crystallizing this compound, and how can polymorph control be achieved?
- Methodology :
- Crystallization Screening : Use solvent/antisolvent systems (e.g., DCM/hexane) with slow evaporation. Bromine’s polarizability often leads to dense crystal packing, requiring precise temperature gradients .
- PXRD Analysis : Compare experimental patterns with simulated data (Mercury® software) to identify preferred polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
